molecular formula C11H24NO8P B014085 cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate CAS No. 58459-37-3

cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

Cat. No.: B014085
CAS No.: 58459-37-3
M. Wt: 329.28 g/mol
InChI Key: VMKUCQKHHGVMGO-NWHVNECISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H24NO8P and its molecular weight is 329.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate is a complex organic compound that possesses significant biological activity due to its structural features and interactions within metabolic pathways. This article delves into its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Details
Molecular FormulaC₁₁H₁₆N₅O₈P
Molecular Weight377.247 g/mol
Chiral Centers4
Formal Charge0

The structure includes a cyclohexanamine moiety linked to a phosphorylated sugar derivative, which enhances its interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its role as a substrate in enzymatic reactions. Key mechanisms include:

  • Enzyme Interaction : The compound interacts with enzymes such as kinases and phosphatases, which are crucial for phosphorylation and dephosphorylation processes in cellular signaling pathways. These interactions can modulate enzyme activity and influence metabolic processes.
  • Metabolic Pathways : It participates in metabolic pathways by acting as a substrate for enzymes that recognize phosphorylated intermediates. This allows researchers to trace its metabolic fate in biological systems, providing insights into enzyme mechanisms and metabolic dynamics.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Substrate for Kinases : The compound has been shown to serve as a substrate for specific kinases involved in cellular signaling pathways. This property is essential for understanding its potential therapeutic applications in diseases where these pathways are disrupted.
  • Role in Energy Metabolism : Its involvement in energy metabolism has been noted, particularly in how it influences ATP production and utilization within cells. This aspect is critical for developing compounds aimed at metabolic disorders.
  • Potential Therapeutic Applications : The compound's ability to modulate enzyme activity suggests potential applications in drug development, particularly as a precursor or active ingredient in therapeutics targeting metabolic conditions.

Case Studies

Several case studies illustrate the compound's biological effects:

  • Metabolic Tracing : In experimental models, isotopically labeled versions of the compound have been utilized to trace metabolic pathways, revealing insights into energy utilization and substrate preference of various enzymes.
  • Therapeutic Exploration : Research exploring the therapeutic potential of similar compounds has indicated promising results in treating conditions linked to metabolic dysregulation. For instance, analogs have shown efficacy in animal models of diabetes and obesity by enhancing insulin sensitivity through their action on key metabolic enzymes.

Properties

CAS No.

58459-37-3

Molecular Formula

C11H24NO8P

Molecular Weight

329.28 g/mol

IUPAC Name

cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13N.C5H11O8P/c7-6-4-2-1-3-5-6;6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h6H,1-5,7H2;2-8H,1H2,(H2,9,10,11)/t;2-,3-,4-,5?/m.1/s1

InChI Key

VMKUCQKHHGVMGO-NWHVNECISA-N

SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(O1)OP(=O)(O)O)O)O)O

Isomeric SMILES

C1CCC(CC1)N.C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)O

Canonical SMILES

C1CCC(CC1)N.C(C1C(C(C(O1)OP(=O)(O)O)O)O)O

Key on ui other cas no.

58459-37-3

Synonyms

D-Ribofuranose 1-(Dihydrogen Phosphate) Biscyclohexanamine; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.